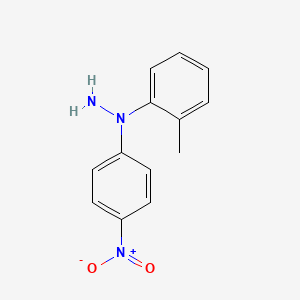
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine typically involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The specific details of industrial production for this compound would depend on the scale of production and the intended application of the compound.
化学反应分析
Types of Reactions
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Methylphenyl)-1-(4-aminophenyl)hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or azo compounds, while reduction can produce amino derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Hydrazine derivatives are often explored for their therapeutic potential, and this compound could be studied for similar applications.
Industry: The compound may find use in the development of new materials or as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine would depend on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Interaction: It could interact with DNA, leading to potential mutagenic or cytotoxic effects.
Redox Reactions: The compound may participate in redox reactions, influencing cellular oxidative stress.
相似化合物的比较
Similar Compounds
1-(2-Methylphenyl)-1-phenylhydrazine: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)-1-phenylhydrazine: Lacks the methyl group, which could influence its chemical properties and applications.
Uniqueness
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine is unique due to the presence of both a methyl group and a nitro group, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups may confer distinct properties that are not observed in similar compounds.
属性
CAS 编号 |
113284-07-4 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-1-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C13H13N3O2/c1-10-4-2-3-5-13(10)15(14)11-6-8-12(9-7-11)16(17)18/h2-9H,14H2,1H3 |
InChI 键 |
RBCAXUMSGWVGLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



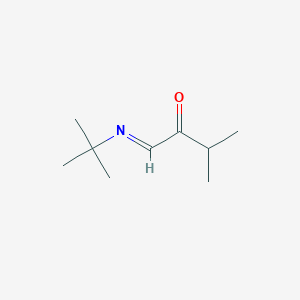
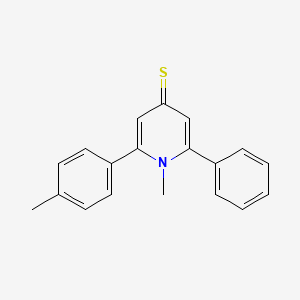

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
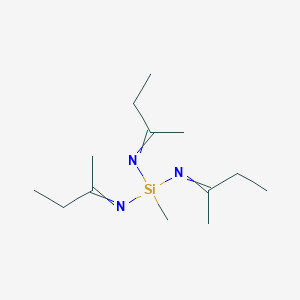
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
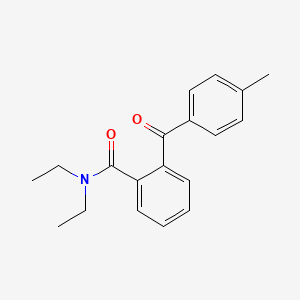
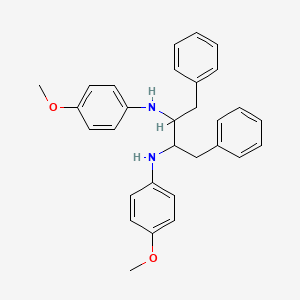
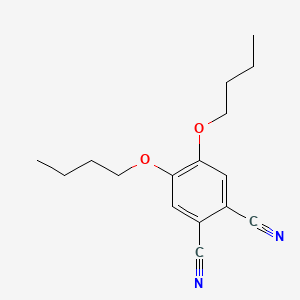
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
